N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester

描述

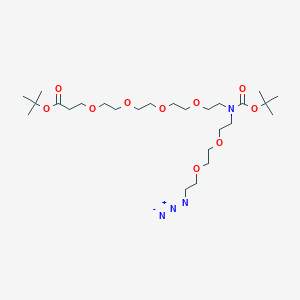

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester: is a polyethylene glycol (PEG)-based compound that is widely used in various scientific research fields. This compound is particularly notable for its role in click chemistry and its application as a PROTAC linker. The presence of azide and Boc-protected amine groups makes it a versatile reagent in bioconjugation and drug development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG2 and PEG4 chains.

Boc Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine functionality, ensuring selective reactions in subsequent steps.

Esterification: The final step involves the esterification of the PEGylated and azidated intermediate with t-butyl ester to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large-scale PEGylation using industrial reactors.

Continuous Flow Azidation: Employing continuous flow reactors for efficient azidation.

Automated Boc Protection: Automated systems for Boc protection to ensure consistency and yield.

High-Throughput Esterification: Utilizing high-throughput systems for the final esterification step.

化学反应分析

Types of Reactions:

Substitution Reactions: The azide group can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with strained alkynes like DBCO or BCN.

Common Reagents and Conditions:

CuAAC: Copper sulfate and sodium ascorbate are commonly used reagents under mild conditions.

SPAAC: Strained alkynes such as DBCO or BCN are used without the need for a catalyst.

Major Products:

Triazole Linkages: The primary product of CuAAC reactions.

Stable Conjugates: Resulting from SPAAC reactions with strained alkynes.

科学研究应用

Bioconjugation and Click Chemistry

The azide functionality in N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is highly reactive, allowing for efficient conjugation with alkyne-bearing biomolecules. This property is crucial for the development of stable linkages in various biochemical applications. The click chemistry approach facilitates the formation of triazole linkages, which are known for their stability and biocompatibility.

Key Applications:

- Targeted Drug Delivery: The compound can be conjugated to therapeutic agents, enhancing their delivery to specific cells or tissues.

- Diagnostics: It can be utilized in the development of diagnostic tools by linking to imaging agents or biomarkers.

Drug Delivery Systems

This compound serves as a non-cleavable linker in drug delivery systems. Its non-cleavable nature ensures that once conjugated to a drug, the compound remains intact within biological systems, potentially improving the stability and efficacy of therapeutic agents.

Advantages:

- Enhanced Stability: The non-cleavable linkers provide prolonged circulation times in the bloodstream.

- Low Toxicity: Compounds with similar structures exhibit low toxicity and high biocompatibility, making them suitable for in vivo applications .

Case Studies and Research Findings

Recent research has highlighted the efficacy of compounds related to this compound in therapeutic settings:

- Breast Cancer Treatment: A study demonstrated that similar tert-butyl esters showed moderate efficacy against breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) while maintaining low toxicity towards non-malignant cells . This indicates potential applications in cancer therapeutics.

- Drug Development: Research into prodrugs utilizing similar PEG-based linkers has shown promise in enhancing drug solubility and bioavailability, which is critical for effective treatment outcomes .

作用机制

The mechanism of action of N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester involves its role as a linker in bioconjugation and PROTAC synthesis. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, enabling the conjugation of various functional groups. In PROTACs, it links a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system .

相似化合物的比较

N-(Azido-PEG2)-N-Boc-PEG4-NHS ester: Similar in structure but contains an NHS ester group instead of a t-butyl ester.

Azido-PEG2-NHS ester: A shorter PEG chain and an NHS ester group.

Uniqueness: N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is unique due to its combination of azide, Boc-protected amine, and t-butyl ester groups, providing versatility in various chemical reactions and applications.

生物活性

N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester is a synthetic compound that has garnered attention for its potential applications in bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group, a Boc (tert-butyloxycarbonyl) protecting group, and a polyethylene glycol (PEG) backbone. The molecular formula is with a molecular weight of 783 g/mol. The compound is non-cleavable, making it stable in biological environments once conjugated to target molecules.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 783 g/mol |

| Purity | 95% |

| Storage Conditions | -20°C |

The azide group in this compound is highly reactive and participates in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient conjugation of the compound with alkyne-bearing biomolecules, facilitating the formation of stable linkages essential for targeted therapies and drug delivery systems.

The Boc group can be removed under acidic conditions to expose amine functionalities, enabling further reactions and modifications. This versatility enhances the compound's applicability in various biomedical fields.

Biocompatibility and Toxicity

Studies indicate that compounds with similar structures exhibit low toxicity and high biocompatibility. The PEG moiety contributes to improved solubility and reduced immunogenicity, making this compound suitable for use in biological systems . Its ability to form stable conjugates enhances the stability and efficacy of therapeutic agents.

Applications in Drug Delivery

This compound has been utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), which are designed to induce targeted protein degradation. By connecting a target protein to an E3 ligase through this linker, PROTACs facilitate the ubiquitination and subsequent degradation of unwanted proteins, presenting a novel therapeutic strategy for various diseases .

Case Studies

- PROTAC Development : A study demonstrated that the incorporation of this compound into PROTACs significantly enhanced their ability to degrade specific target proteins in cancer cells. The azide functionality allowed for precise conjugation with targeting ligands, improving selectivity and efficacy against tumor cells.

- Imaging Applications : In another investigation, researchers employed this compound for selective labeling of proteins in live cells. The click chemistry approach enabled real-time tracking of protein interactions, providing insights into cellular processes and signaling pathways .

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing N-(Azido-PEG2)-N-Boc-PEG4-t-butyl ester, and how can purity be ensured?

- Methodological Answer : The synthesis involves three key steps: (1) introduction of the azide group via PEGylation, (2) Boc protection of the amine using di-tert-butyl dicarbonate under anhydrous conditions, and (3) t-butyl ester formation via carbodiimide coupling. Purity (>95%) is achieved using reverse-phase HPLC and characterized via LC-MS and H NMR. Intermediate steps require strict anhydrous conditions to prevent premature deprotection .

Q. How does this compound function as a linker in PROTAC design?

- Methodological Answer : The molecule bridges a target protein ligand and an E3 ligase recruiter (e.g., VHL or CRBN). Its PEG4 spacer provides flexibility to accommodate steric constraints during ternary complex formation. The azide enables "click" conjugation to alkyne-modified ligands, while the Boc group allows sequential deprotection (using TFA) for secondary amine coupling .

Q. What experimental setups are optimal for azide-alkyne cycloaddition (CuAAC) using this reagent?

- Methodological Answer : Use Cu(I)Br (0.1–1 mol%) with a stabilizing ligand (e.g., TBTA) in DMSO or THF at 25–40°C. Monitor reaction progress via TLC (disappearance of azide IR stretch at ~2100 cm). Post-reaction, purify conjugates via size-exclusion chromatography to remove copper residues, which can interfere with cellular assays .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency while minimizing copper-induced cytotoxicity in live-cell PROTAC assays?

- Methodological Answer : Replace CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO-modified ligands. Alternatively, employ sub-cytotoxic Cu(I) concentrations (<10 µM) with copper-chelating agents (e.g., BCS). Validate efficiency via flow cytometry (fluorescent probes) and cytotoxicity via MTT assays .

Q. What strategies address conflicting data on linker length versus PROTAC degradation efficiency?

- Methodological Answer : Perform comparative studies with PEG2-PEG6 analogs. Use surface plasmon resonance (SPR) to measure ternary complex stability and ubiquitination assays (e.g., Western blot for polyubiquitin chains). PEG4 balances flexibility and rigidity, but target-specific tuning may require empirical testing .

Q. How stable is the t-butyl ester under physiological conditions, and how does this impact in vivo applications?

- Methodological Answer : The t-butyl ester is stable at pH 7.4 but hydrolyzes in lysosomal compartments (pH ~4.5). For systemic delivery, confirm stability via plasma incubation assays (HPLC monitoring over 24 hr). For intracellular activation, pair with pH-sensitive nanoparticles to control release kinetics .

Q. How to resolve contradictions in literature regarding in vivo stability of PEG linkers?

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O10/c1-25(2,3)39-23(31)7-11-33-15-19-37-21-22-38-20-18-36-14-10-30(24(32)40-26(4,5)6)9-13-35-17-16-34-12-8-28-29-27/h7-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILFBOXOPLSLTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCN=[N+]=[N-])C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。